Titanium dioxide

Description

This compound is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992)

This compound is a titanium oxide with the formula TiO2. A naturally occurring oxide sourced from ilmenite, rutile and anatase, it has a wide range of applications. It has a role as a food colouring.

This compound, also known as titanium(IV) oxide or titania, is the naturally occurring oxide of titanium. It is used as a pigment under the names titanium white, Pigment White 6 (PW6), or CI 77891. It is typically extracted from ilmenite, rutile and anatase.

Anatase is a mineral with formula of Ti4+O2 or TiO2. The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Ant.

Brookite is a mineral with formula of Ti4+O2 or TiO2. The IMA symbol is Brk.

Rutile is a mineral with formula of Ti4+O2 or TiO2. The IMA symbol is Rt.

used medically as protectant against externally caused irritation & sunlight; high concentrations of dust may cause irritation to respiratory tract; RN given refers to titanium oxide (TiO2); structure

Properties

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

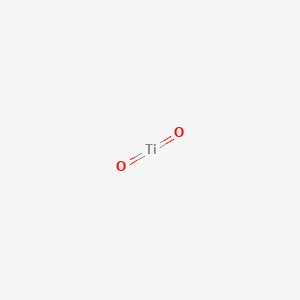

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Titanium Dioxide Crystal Structure Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core techniques used to analyze the crystal structure of titanium dioxide (TiO₂). Understanding the polymorphic nature of TiO₂ is critical, as its different crystal forms—anatase, rutile, and brookite—exhibit distinct physicochemical properties that dictate their performance in various applications, from photocatalysis and pharmaceuticals to pigments and cosmetics.

The Polymorphic World of this compound: Why Crystal Structure Matters

This compound is a multifaceted material that exists in several crystalline forms, with anatase, rutile, and brookite being the most common. These polymorphs share the same chemical formula (TiO₂) but differ in the arrangement of their constituent atoms, leading to unique crystal structures.[1] This structural variance profoundly impacts their properties and, consequently, their suitability for specific applications.

-

Anatase (Tetragonal): Often considered the most reactive of the three common polymorphs, anatase is prized for its high photocatalytic activity. It possesses a larger band gap than rutile, which enhances its oxidizing potential. However, anatase is metastable and can transform into the more stable rutile phase at elevated temperatures.[2]

-

Rutile (Tetragonal): As the most thermodynamically stable form of TiO₂, rutile is widely used in applications requiring high durability and light-scattering properties, such as pigments and sunscreens.[2][3] Its lower band gap allows it to absorb a broader spectrum of light compared to anatase.

-

Brookite (Orthorhombic): The least common and most challenging to synthesize of the three polymorphs, brookite has a more complex orthorhombic crystal structure.[4] While less studied, it has shown promise in certain photocatalytic applications, sometimes in combination with anatase and rutile.

The choice of TiO₂ polymorph is therefore a critical experimental parameter. A drug formulation scientist may prefer a specific polymorph for its dissolution rate and bioavailability, while a materials scientist developing self-cleaning coatings will focus on maximizing photocatalytic efficiency. This necessitates precise and reliable analytical techniques to identify and quantify the crystalline phases within a TiO₂ sample.

Table 1: Crystallographic Properties of Common TiO₂ Polymorphs

| Property | Anatase | Rutile | Brookite |

| Crystal System | Tetragonal | Tetragonal | Orthorhombic |

| Space Group | I4₁/amd | P4₂/mnm | Pbca |

| Lattice Parameters (Å) | a = 3.77, c = 9.48 | a = 4.59, c = 2.96 | a = 9.19, b = 5.46, c = 5.15 |

| Unit Cell Volume (ų) | 134.73 | 62.43 | 258.41 |

| JCPDS Card No. | 21-1272 | 21-1276 | 29-1360 |

Data sourced from multiple references.[2][4][5][6][7][8]

Core Analytical Techniques for Crystal Structure Elucidation

A multi-faceted approach employing several complementary techniques is often necessary for a thorough analysis of TiO₂ crystal structures. This section delves into the principles and practical application of the most critical methods: X-ray Diffraction, Raman Spectroscopy, and Electron Microscopy.

X-ray Diffraction (XRD): The Gold Standard for Phase Identification

X-ray Diffraction is the cornerstone technique for determining the crystalline phases present in a material. It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a sample, producing a unique diffraction pattern that serves as a fingerprint for a specific crystal structure.

The selection of XRD parameters is crucial for obtaining high-quality, reliable data. For instance, a slow scan rate and small step size are employed to achieve high resolution, which is essential for resolving closely spaced diffraction peaks, a common occurrence in mixtures of TiO₂ polymorphs. The 2θ range is chosen to cover the most intense and characteristic diffraction peaks for anatase, rutile, and brookite.

A robust XRD analysis protocol incorporates internal validation steps. This includes the use of a standard reference material (e.g., NIST SRM 676a for peak position and shape) to calibrate the instrument, ensuring the accuracy of the diffraction angles. Furthermore, the Rietveld refinement method provides a self-validating framework by fitting the entire experimental diffraction pattern with a calculated model, thereby confirming the identified phases and providing quantitative information.[3]

-

Sample Preparation:

-

Ensure the TiO₂ powder sample is finely ground to a homogenous particle size to minimize preferred orientation effects.

-

Carefully pack the powder into a sample holder, ensuring a flat and level surface.

-

-

Instrument Setup and Data Collection:

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.[6][7][8]

-

Quantitative Analysis (Rietveld Refinement): For mixed-phase samples, employ Rietveld refinement software (e.g., FullProf, GSAS-II) to determine the weight percentage of each polymorph.[3] This method involves fitting a calculated diffraction pattern to the experimental data based on the crystal structure models of the identified phases. The relative abundance of each phase is then determined from the scale factors obtained during the refinement process.

-

Sources

- 1. rsc.org [rsc.org]

- 2. pecongress.org.pk [pecongress.org.pk]

- 3. Quantitative Phase Analysis for this compound From X-Ray Powder Diffraction Data Using The Rietveld Method | Semantic Scholar [semanticscholar.org]

- 4. people.iiti.ac.in [people.iiti.ac.in]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 9. arxiv.org [arxiv.org]

- 10. thaiscience.info [thaiscience.info]

Unveiling the Core Principles of Titanium Dioxide (TiO₂) for Advanced Photocatalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Semiconductor at the Heart of Photocatalysis

Heterogeneous photocatalysis has emerged as a transformative technology with profound implications for environmental remediation, energy production, and specialized chemical synthesis. At its core, this process utilizes semiconductor materials to harness light energy and drive chemical reactions. Among a myriad of candidates, titanium dioxide (TiO₂) has established itself as the unequivocal benchmark photocatalyst.[1][2] Its preeminence is not accidental but is rooted in a unique combination of high photoactivity, exceptional chemical and biological stability, low cost, and non-toxicity.[1][2][3] This guide provides an in-depth exploration of the fundamental physicochemical properties of TiO₂ that govern its photocatalytic prowess, offering researchers and professionals the foundational knowledge required to innovate and optimize its applications.

Part 1: The Intrinsic Architecture of TiO₂: Crystal and Electronic Structure

The photocatalytic behavior of TiO₂ is inextricably linked to its atomic and electronic configuration. Understanding these intrinsic properties is the first principle in designing effective photocatalytic systems.

The Polymorphs of TiO₂: Anatase, Rutile, and Brookite

This compound most commonly exists in three crystalline forms, or polymorphs: anatase, rutile, and brookite.[4][5] While all are built from titanium (Ti⁴⁺) atoms coordinated to six oxygen (O²⁻) atoms to form TiO₆ octahedra, the arrangement of these building blocks differs, leading to distinct properties.[3][6]

-

Anatase: Possesses a tetragonal crystal structure. It is a metastable phase, but for nanoparticles below approximately 11 nm, it is the most thermodynamically stable. Anatase is widely recognized as the most active polymorph for most photocatalytic reactions.[1][3] This superior activity is often attributed to its indirect band gap structure, which prolongs the lifetime of photogenerated charge carriers, and a higher density of surface hydroxyl groups that facilitate the generation of reactive oxygen species.[7][8]

-

Rutile: Also tetragonal, rutile is the most thermodynamically stable and common bulk form of TiO₂.[6] While generally less active than anatase, its presence in mixed-phase catalysts (like the commercial standard Degussa P25) can enhance photoactivity by promoting charge separation at the anatase-rutile interface.[9]

-

Brookite: Features a more complex orthorhombic crystal structure and is the least common polymorph.[3][6] While challenging to synthesize in pure form, some studies report that brookite can exhibit photocatalytic activities comparable to or even exceeding that of anatase.[10][11]

| Property | Anatase | Rutile | Brookite |

| Crystal System | Tetragonal | Tetragonal | Orthorhombic |

| Band Gap (Eg) | ~3.2 eV | ~3.0 eV | ~3.3 eV |

| Thermodynamic Stability | Metastable (most stable <11 nm) | Most stable bulk phase | Metastable |

| Photocatalytic Activity | Generally Highest | Moderate; synergistic in mixtures | High, but less studied |

| Table 1. Comparative properties of the primary TiO₂ polymorphs.[4][8][12] |

The Electronic Band Structure: Engine of Photocatalysis

As a semiconductor, TiO₂'s electronic structure is defined by a filled valence band (VB), composed primarily of oxygen 2p orbitals, and an empty conduction band (CB), formed from titanium 3d orbitals. The energy difference between these bands is the band gap (Eg).

The ~3.2 eV band gap of anatase TiO₂ is a critical parameter.[4][13] It is wide enough to impart a high redox potential to the photogenerated charge carriers, making them powerful enough to drive challenging chemical reactions. However, this wide gap is also a primary limitation, as it requires high-energy ultraviolet (UV) photons (wavelength ≤ 387 nm) for activation, which constitute only about 5% of the solar spectrum.[13][14] Upon absorbing a photon with energy equal to or greater than the band gap, an electron is promoted from the VB to the CB, leaving behind a positively charged "hole" in the VB. This electron-hole pair is the fundamental unit of energy that powers the entire photocatalytic process.[4][15]

Diagram 1. Photoexcitation in TiO₂ upon UV light absorption.

Part 2: The Photocatalytic Mechanism Unpacked

The overall process of photocatalysis on TiO₂ can be deconstructed into three critical, and often competing, stages: charge generation, charge carrier dynamics, and surface reactions.

Step 1: Photon Absorption and Electron-Hole Pair Generation

The process initiates when a photon of sufficient energy strikes the TiO₂ crystal lattice, creating a mobile electron (e⁻) in the conduction band and a mobile hole (h⁺) in thevalence band.[4][15][16]

TiO₂ + hν (UV) → e⁻ (CB) + h⁺ (VB)

Step 2: Charge Carrier Dynamics - The Race Against Recombination

The efficiency of any photocatalytic process hinges on what happens in the nanoseconds following charge generation. The e⁻ and h⁺ must separate and migrate to the catalyst's surface to participate in redox reactions.[15] However, they are strongly attracted to one another and can rapidly recombine, releasing their energy as heat and short-circuiting the process.[3][15] This recombination is the primary bottleneck for photocatalytic efficiency.

-

Charge Trapping: Before reacting or recombining, charge carriers often become localized or "trapped" at low-energy sites within the crystal lattice, particularly at the surface.[17] These traps can be undercoordinated titanium atoms or crystal defects.[17] Trapping can be beneficial as it spatially separates the electron and hole, extending their lifetime from picoseconds to milliseconds and increasing the probability of them reacting with adsorbed molecules.[7]

-

Charge Recombination: This can occur in the bulk of the material or at the surface. It is a non-productive process that dissipates the absorbed light energy. Minimizing recombination is a central goal of catalyst design.

Diagram 2. Competing pathways for photogenerated charge carriers.

Step 3: Surface Redox Reactions and ROS Generation

Once at the surface, the charge carriers drive the chemistry. Photocatalysis is fundamentally a surface phenomenon; therefore, the adsorption of reactants onto the TiO₂ surface is a mandatory prerequisite.[18][19][20]

-

Oxidation by Holes (h⁺): The holes in the valence band are extremely powerful oxidizing agents. They can directly oxidize adsorbed organic pollutants, but more commonly, they react with surface-adsorbed water molecules or hydroxide ions (OH⁻) to produce hydroxyl radicals (•OH).[21] The hydroxyl radical is one of the most potent oxidizing species known and is non-selective, allowing it to mineralize a wide range of recalcitrant organic molecules into CO₂, H₂O, and mineral acids. h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

-

Reduction by Electrons (e⁻): The electrons in the conduction band are mild reducing agents. In an aerobic environment, their primary role is to react with adsorbed molecular oxygen (O₂), which acts as an excellent electron scavenger.[9] This reaction forms the superoxide radical anion (O₂•⁻).[16] This step is crucial not only for generating another reactive species but also for preventing the electron from recombining with a hole, thus promoting charge separation. e⁻ + O₂ → O₂•⁻

The superoxide radical can then participate in a cascade of reactions to produce other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and more hydroxyl radicals, which further contribute to the degradation of pollutants.[13][16]

Diagram 3. The overall mechanism of photocatalytic degradation.

Part 3: Modulating Activity: The Critical Role of Defects and Surface Chemistry

The idealized photocatalytic mechanism is heavily influenced by the non-ideal nature of real-world materials. Understanding these factors is key to catalyst optimization.

Crystal Defects: The Double-Edged Sword of Oxygen Vacancies

Crystalline defects, particularly oxygen vacancies (OVs), play a profound role in the photocatalytic performance of TiO₂.[22][23][24] Far from being mere imperfections, they can be intentionally engineered to enhance catalyst properties.

-

Enhanced Light Absorption: OVs create localized electronic states within the band gap of TiO₂.[23] These defect states allow the material to absorb lower-energy visible light, which is far more abundant in the solar spectrum. This is the principle behind "black TiO₂," which shows significantly enhanced solar-driven photocatalytic activity.[25][26]

-

Charge Trapping and Adsorption Sites: OVs can act as trapping sites for photogenerated electrons, promoting charge separation.[22] Furthermore, the resulting electron-rich Ti³⁺ sites adjacent to a vacancy can serve as active centers for the adsorption and activation of reactant molecules like O₂ and CO₂.[22][27][28]

Surface Chemistry: Where the Reaction Happens

As a surface-driven process, the chemistry of the TiO₂ interface is paramount.[18][19] The density and reactivity of surface hydroxyl groups (Ti-OH) are particularly important. These groups are the primary sites for hole trapping and the subsequent generation of powerful •OH radicals.[2] The overall surface chemistry influences how strongly reactant molecules adsorb, their orientation, and their accessibility to the photogenerated charge carriers, thereby dictating the reaction's efficiency and pathway.[29]

Part 4: Experimental Validation: Characterization and Activity Testing

A robust understanding of TiO₂'s properties requires empirical validation. A suite of characterization techniques is employed to connect the material's physical structure to its photocatalytic performance.

Essential Characterization Techniques

-

X-ray Diffraction (XRD): The primary tool for identifying the crystal phase (anatase, rutile, brookite), determining the degree of crystallinity, and estimating the average crystallite size using the Scherrer equation.[30][31][32]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle morphology, size distribution, and lattice fringes, offering confirmation of the crystalline structure identified by XRD.[30][33]

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): Used to measure the light absorption properties of the powdered catalyst. The data can be transformed into a Tauc plot to determine the material's optical band gap.[31][34]

-

Brunauer-Emmett-Teller (BET) Analysis: A gas adsorption technique used to measure the specific surface area of the material. A higher surface area generally provides more active sites for catalysis.[32][35]

Protocol: Standardized Measurement of Photocatalytic Activity

To ensure that observed effects are due to photocatalysis and not other processes like adsorption, a rigorous, self-validating protocol is essential. The degradation of a model organic dye, such as methylene blue, is a common benchmark.

Step-by-Step Methodology:

-

Catalyst Suspension: Prepare a suspension of the TiO₂ catalyst in an aqueous solution of the model pollutant at a known concentration (e.g., 10 mg/L pollutant, 0.5 g/L catalyst).

-

Adsorption-Desorption Equilibrium: Stir the suspension vigorously in complete darkness for 30-60 minutes. Causality Check: This step is critical. It allows the pollutant to adsorb onto the catalyst surface, reaching a steady state. Any decrease in concentration before the light is turned on is due to adsorption, not photocatalysis. A sample taken at the end of this period serves as the true "time zero" for the photoreaction.

-

Initiation of Photoreaction: Expose the suspension to a UV light source of known intensity and wavelength while continuing to stir.

-

Timed Sampling: At regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

-

Catalyst Separation: Immediately separate the TiO₂ particles from the solution via centrifugation or syringe filtration (using a filter resistant to the solvent and pollutant, e.g., PTFE). Validation Check: This step quenches the reaction, ensuring the measured concentration accurately reflects that specific time point.

-

Concentration Analysis: Measure the concentration of the remaining pollutant in the clear supernatant using a UV-Vis spectrophotometer, applying the Beer-Lambert law at the pollutant's maximum absorbance wavelength (λ_max).

-

Data Interpretation: Plot the normalized concentration (C/C₀) versus irradiation time. The photocatalytic efficiency is often reported as the percentage of pollutant degraded after a specific time. The data can also be fitted to a kinetic model, typically pseudo-first-order, to determine the reaction rate constant (k).

Diagram 4. Standard workflow for evaluating photocatalytic activity.

Conclusion and Future Perspectives

The photocatalytic efficacy of this compound is a direct consequence of its fundamental properties: a robust crystal structure, a wide band gap that imparts high redox power, and a complex interplay of charge carrier dynamics at its surface. Anatase is often the superior polymorph due to favorable electronic properties and surface chemistry. However, factors like crystal defects and surface adsorption sites play a crucial and modifiable role. While its UV-light dependency remains a challenge, a deep understanding of these core principles is enabling researchers to rationally design next-generation TiO₂-based materials—through doping, defect engineering, and the creation of heterojunctions—that can more efficiently harness visible light, paving the way for sustainable and powerful new technologies.[3][13][14]

References

-

Title: Surface chemistry of TiO2 connecting thermal catalysis and photocatalysis.[18][19] Source: RSC Publishing URL:

-

Title: Recent Advancements in the Understanding of the Surface Chemistry in TiO 2 Photocatalysis.[27] Source: MDPI URL:

-

Title: How Does TiO2 Enhance Photocatalysis Efficiency?[4] Source: Professional this compound Supplier In China URL:

-

Title: Mechanism of TiO2-Assisted Photocatalytic Degradation of Dyes under Visible Irradiation: Photoelectrocatalytic Study by TiO2-Film Electrodes.[16] Source: ACS Publications URL:

-

Title: this compound: structure and uses.[3] Source: ChemicalBook URL:

-

Title: this compound PHOTOCATALYSIS: FUNDAMENTALS AND APPLICATION ON PHOTOINACTIVATION.[13][14] Source: ResearchGate URL:

-

Title: Photocatalytic Applications of this compound (TiO2).[15] Source: SciSpace URL:

-

Title: Crystal structures of TiO 2 : (a) anatase, (b) rutile, and (c) brookite.[6] Source: ResearchGate URL:

-

Title: Charge Carrier Processes and Optical Properties in TiO2 and TiO2-Based Heterojunction Photocatalysts: A Review.[17] Source: PMC - PubMed Central URL:

-

Title: Insights into the TiO2-Based Photocatalytic Systems and Their Mechanisms.[7] Source: MDPI URL:

-

Title: What is the Crystal Structure of TiO2?[5] Source: Professional this compound Supplier In China URL:

-

Title: Black TiO2 Synthesis by Chemical Reduction Methods for Photocatalysis Applications.[25] Source: Frontiers URL:

-

Title: Brookite versus anatase TiO2 photocatalysts: phase transformations and photocatalytic activities.[10][11] Source: SciSpace & RSC Publishing URL:

-

Title: this compound as the Most Used Photocatalyst for Water Purification: An Overview.[1] Source: MDPI URL:

-

Title: Photocatalytic CO2 Reduction with H2O on TiO2 Nanocrystals: Comparison of Anatase, Rutile, and Brookite Polymorphs and Exploration of Surface Chemistry.[28] Source: ACS Publications URL:

-

Title: Preparation and Photocatalytic Activities of TiO 2 -Based Composite Catalysts.[36] Source: MDPI URL:

-

Title: Defective TiO2 with oxygen vacancies: Synthesis, properties and photocatalytic applications.[22][23][24] Source: ResearchGate & Nanoscale (RSC Publishing) URL:

-

Title: Different methods in TiO2 photodegradation mechanism studies: gaseous and TiO2-adsorbed phases.[20] Source: PubMed URL:

-

Title: The Photocatalytic Principle Of Nano this compound In The Field Of Photocatalysis.[21] Source: Stanford Advanced Materials URL:

-

Title: Heterophase Polymorph of TiO2 (Anatase, Rutile, Brookite, TiO2 (B)) for Efficient Photocatalyst: Fabrication and Activity.[8] Source: PMC - NIH URL:

-

Title: this compound and Photocatalysis: A Detailed Overview of the Synthesis, Applications, Challenges, Advances and Prospects for Sustainable Development.[2] Source: Preprints.org URL:

-

Title: Synthesis and Surface Modification of TiO 2 -Based Photocatalysts for the Conversion of CO 2.[12] Source: MDPI URL:

-

Title: Present Perspectives of Advanced Characterization Techniques in TiO2-Based Photocatalysts.[30] Source: ACS Applied Materials & Interfaces URL:

-

Title: Electronic Band Structure and Photocatalytic Activity of M-Doped TiO 2 (M = Co and Fe).[37] Source: ResearchGate URL:

-

Title: Photocatalytic and surface properties of this compound nanoparticles in soil solutions.[29] Source: RSC Publishing URL:

-

Title: Bio-synthesis of TiO2 photocatalyst: a reduced step approach using leaf extract.[35] Source: Taylor & Francis Online URL:

-

Title: Synthesis, Characterization, and Photocatalytic Properties of Sol-Gel Ce-TiO 2 Films.[31] Source: MDPI URL:

-

Title: Synthesis, Characterization, and Photocatalytic, Bactericidal, and Molecular Docking Analysis of Cu–Fe/TiO2 Photocatalysts.[34] Source: ACS Omega URL:

-

Title: this compound Photocatalysis in Atmospheric Chemistry.[9] Source: Chemical Reviews - ACS Publications URL:

-

Title: Synthesis and Characterization of Enhanced Photocatalytic Activity with Li+-Doping Nanosized TiO2 Catalyst.[32] Source: ACS Omega URL:

-

Title: Preparation and Characterization of Nano this compound Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters.[33] Source: Oriental Journal of Chemistry URL:

-

Title: Towards Flow Heterogeneous Photocatalysis as a Practical Approach to Point-of-Use Water Remediation Strategies.[26] Source: MDPI URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound and Photocatalysis: A Detailed Overview of the Synthesis, Applications, Challenges, Advances and Prospects for Sustainable Development [article.innovationforever.com]

- 3. This compound: structure and uses_Chemicalbook [chemicalbook.com]

- 4. titantio2.com [titantio2.com]

- 5. titantio2.com [titantio2.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Heterophase Polymorph of TiO2 (Anatase, Rutile, Brookite, TiO2 (B)) for Efficient Photocatalyst: Fabrication and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Brookite versus anatase TiO2 photocatalysts: phase transformations and photocatalytic activities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. ipme.ru [ipme.ru]

- 14. [PDF] this compound photocatalysis: Fundamentals and application on photoinactivation | Semantic Scholar [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Charge Carrier Processes and Optical Properties in TiO2 and TiO2-Based Heterojunction Photocatalysts: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface chemistry of TiO2 connecting thermal catalysis and photocatalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Surface chemistry of TiO2 connecting thermal catalysis and photocatalysis. | Semantic Scholar [semanticscholar.org]

- 20. Different methods in TiO2 photodegradation mechanism studies: gaseous and TiO2-adsorbed phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Photocatalytic Principle Of Nano this compound In The Field Of Photocatalysis [satnanomaterial.com]

- 22. researchgate.net [researchgate.net]

- 23. Defective TiO2 with oxygen vacancies: synthesis, properties and photocatalytic applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 24. Defective TiO2 with oxygen vacancies: synthesis, properties and photocatalytic applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 25. Frontiers | Black TiO2 Synthesis by Chemical Reduction Methods for Photocatalysis Applications [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Photocatalytic and surface properties of this compound nanoparticles in soil solutions - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00622K [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. mdpi.com [mdpi.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Preparation and Characterization of Nano this compound Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters – Oriental Journal of Chemistry [orientjchem.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. tandfonline.com [tandfonline.com]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

surface chemistry and hydroxyl groups on TiO2 surfaces

An In-depth Technical Guide to the Surface Chemistry of Titanium Dioxide: The Critical Role of Hydroxyl Groups

Abstract

This compound (TiO₂) is a cornerstone material in a multitude of advanced applications, from photocatalysis and solar energy conversion to biomedical implants and drug delivery systems. Its surface chemistry, and more specifically the population and nature of its surface hydroxyl (OH) groups, dictates its performance in these domains. This technical guide provides an in-depth exploration of the formation, characterization, and functional significance of hydroxyl groups on TiO₂ surfaces. We synthesize fundamental principles with field-proven experimental insights, offering researchers, scientists, and drug development professionals a comprehensive resource. This guide delves into the causal relationships behind experimental choices, provides detailed protocols for characterization, and is grounded in authoritative scientific literature.

The Ubiquitous Nature of Hydroxylated TiO₂ Surfaces

In nearly all terrestrial applications, the surface of this compound is not the pristine, stoichiometric oxide. Instead, it is invariably covered with a layer of hydroxyl groups formed by the dissociative chemisorption of water from the ambient environment. This hydroxylated layer is not merely a passive surface termination; it fundamentally governs the interfacial properties of TiO₂, including its surface energy, acid-base characteristics, and electronic behavior. Understanding and controlling this hydroxyl layer is paramount for tailoring the functionality of TiO₂-based materials.

The formation of these surface hydroxyls can be visualized as the reaction of a surface oxide ion (O²⁻) and an adjacent titanium cation (Ti⁴⁺) with a water molecule. This process results in the formation of two distinct hydroxyl species: a bridging hydroxyl group (Ti-OH-Ti) and a terminal hydroxyl group (Ti-OH).[1][2] The relative abundance and reactivity of these groups are highly dependent on the TiO₂ polymorph (anatase, rutile, or brookite), the specific crystal facet exposed, and the surrounding environmental conditions such as temperature and humidity.[3][4]

Formation and Classification of Surface Hydroxyl Groups

The interaction of water with the TiO₂ surface is a complex process that can involve both molecular physisorption and dissociative chemisorption. The propensity for dissociation is influenced by the coordination environment of the surface Ti and O atoms.

-

Terminal Hydroxyls (Ti-OH): These groups are bonded to a single, coordinatively unsaturated surface titanium atom. They are generally considered to be more basic in nature.[5] In infrared (IR) spectroscopy, isolated terminal hydroxyls exhibit a characteristic vibrational frequency around 3715-3734 cm⁻¹.[1][6]

-

Bridging Hydroxyls (Ti-OH-Ti): These hydroxyls are bonded to two adjacent titanium atoms. They are typically more acidic than their terminal counterparts.[5] Their IR stretching frequency is observed at a lower wavenumber, generally around 3640-3688 cm⁻¹.[1][6]

-

Hydrogen-Bonded Hydroxyls: In addition to these primary types, a broad absorption band is often observed in IR spectra between 3000 and 3600 cm⁻¹. This is attributed to the stretching vibrations of hydroxyl groups that are engaged in hydrogen bonding with neighboring hydroxyls or with physisorbed water molecules.[2][7]

The density and type of hydroxyl groups are also strongly dependent on the crystallographic face. For instance, anatase {001} facets have been shown to possess different acid-base properties compared to the more common {101} facets, which is directly related to the arrangement and nature of their terminating hydroxyls.[8]

Characterization of Surface Hydroxyl Groups: A Multi-Technique Approach

A comprehensive understanding of the hydroxylated TiO₂ surface requires the application of multiple complementary characterization techniques. Each technique provides a unique piece of the puzzle, and their combined interpretation is crucial for building a complete picture.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is arguably the most powerful and widely used technique for identifying and distinguishing different types of surface hydroxyl groups.[2][6][9]

Experimental Protocol: In-Situ FTIR Analysis of Surface Hydroxyls

-

Sample Preparation: Press a thin, self-supporting wafer of the TiO₂ powder (typically 10-20 mg/cm²). Mount the wafer in a specialized IR cell that allows for in-situ heating and gas dosing.

-

Pre-treatment: Heat the sample under vacuum (e.g., 10⁻⁶ mbar) to a desired temperature (e.g., 400-500 °C) to remove physisorbed water and contaminants. The final dehydration temperature significantly impacts the resulting hydroxyl population.[6]

-

Background Spectrum: Cool the sample to the desired analysis temperature (e.g., room temperature) and record a background spectrum.

-

Water Adsorption (Optional): Introduce a controlled pressure of water vapor into the cell to study the re-hydroxylation process.

-

Data Acquisition: Record the IR spectrum in the 4000-1000 cm⁻¹ range. The region between 3800 and 3000 cm⁻¹ is of primary interest for observing O-H stretching vibrations.

-

Data Analysis: Identify the sharp bands corresponding to isolated terminal and bridging hydroxyls and the broad bands associated with hydrogen-bonded species.[1][7]

Temperature-Programmed Desorption (TPD)

TPD is a valuable technique for quantifying the amount and binding strength of adsorbed species, including water and hydroxyl groups.[10][11]

Experimental Protocol: TPD of Water from TiO₂ Surfaces

-

Sample Preparation: Place a known mass of the TiO₂ powder in a quartz reactor.

-

Pre-treatment and Adsorption: Pretreat the sample by heating in a controlled atmosphere (e.g., inert gas flow) to clean the surface. Cool the sample to a low temperature (e.g., < 100 °C) and expose it to a flow of gas containing a known concentration of water vapor until saturation is achieved.

-

Desorption: Switch the gas flow to an inert carrier gas (e.g., He or Ar) to remove any physisorbed water. Begin heating the sample at a constant ramp rate (e.g., 10 °C/min).

-

Detection: Monitor the desorbing water molecules using a mass spectrometer.

-

Data Analysis: The resulting TPD profile will show desorption peaks at different temperatures. Low-temperature peaks typically correspond to the desorption of molecularly adsorbed water, while higher-temperature peaks are associated with the recombinative desorption of surface hydroxyl groups.[10][12] The area under each peak is proportional to the amount of desorbed species.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms in the near-surface region. The O 1s spectrum is particularly useful for studying hydroxyl groups.[5][13]

Experimental Protocol: XPS Analysis of Surface Hydroxylation

-

Sample Preparation: Mount the TiO₂ powder or thin film on a suitable sample holder.

-

Analysis: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Irradiate the sample with monochromatic X-rays (e.g., Al Kα).

-

Data Acquisition: Record the high-resolution O 1s spectrum.

-

Data Analysis: Deconvolute the O 1s peak into multiple components. The main peak at lower binding energy (typically ~530 eV) is assigned to lattice oxygen (O²⁻) in TiO₂. A second peak at a higher binding energy (typically ~531-532 eV) can be attributed to surface hydroxyl groups (OH⁻).[5] The relative area of this peak provides a semi-quantitative measure of the surface hydroxyl concentration.

Table 1: Summary of Characterization Techniques for TiO₂ Surface Hydroxyls

| Technique | Information Obtained | Strengths | Limitations |

| FTIR | Types of OH groups (terminal, bridging, H-bonded), vibrational frequencies | High sensitivity to chemical environment, in-situ capabilities | Quantification can be challenging |

| TPD | Binding energy of adsorbed water/OH, quantification of surface species | Quantitative, provides energetic information | Destructive, interpretation can be complex |

| XPS | Elemental composition, chemical state (O 1s for OH vs. lattice O) | Surface sensitive, quantitative | UHV requirement, potential for beam damage |

| ssNMR | Local atomic environment of ¹H, quantification of different OH species | Quantitative, detailed structural information | Lower sensitivity, complex instrumentation |

The Pivotal Role of Hydroxyl Groups in Photocatalysis

Surface hydroxyl groups are not merely spectators in TiO₂ photocatalysis; they are active participants. Their presence is crucial for the generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents for the degradation of organic pollutants.[9][14][15]

The generally accepted mechanism involves the photogenerated holes (h⁺) migrating to the surface and reacting with either surface-bound hydroxyl groups or adsorbed water molecules to produce •OH radicals.[9]

Reaction Pathways for •OH Radical Formation:

-

Ti-OH + h⁺ → Ti-O•

-

H₂O + h⁺ → •OH + H⁺

The density of surface hydroxyl groups has been shown to directly correlate with the photocatalytic activity of TiO₂.[16] Materials with a higher concentration of surface hydroxyls often exhibit enhanced photocatalytic efficiency.[5][17] Furthermore, different types of hydroxyl groups can play distinct roles; some may act as adsorption sites for reactant molecules, while others serve as the primary source for •OH radical generation.[6]

Diagram: Role of Hydroxyls in Photocatalysis

Caption: Mechanism of photocatalytic degradation on TiO₂ involving surface hydroxyls.

Surface Hydroxyls in Biomedical Applications

The interface between a biomedical implant and the surrounding biological environment is critical for its success. The surface properties of the implant, including its wettability and protein adsorption characteristics, are largely determined by the surface chemistry. For TiO₂-based biomaterials, the surface hydroxyl groups play a central role in mediating these interactions.[18]

A hydroxylated TiO₂ surface is generally more hydrophilic, which can promote the initial stages of osseointegration for dental and orthopedic implants. Furthermore, these hydroxyl groups provide sites for the adsorption of biomolecules like fibronectin, which is crucial for subsequent cell adhesion and proliferation.[18] The crystal structure of the underlying TiO₂, which influences the hydroxyl layer, has been shown to affect the conformation of adsorbed proteins and, consequently, the cellular response.[18]